3-(BENZENESULFONYL)-5-(4-METHYLBENZOYL)-N2-(2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE
Description
3-(Benzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine is a thiophene-based compound characterized by a central thiophene ring substituted with benzenesulfonyl, 4-methylbenzoyl, and 2-methylphenylamine groups.
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2-methylanilino)thiophen-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S2/c1-16-12-14-18(15-13-16)22(28)23-21(26)24(32(29,30)19-9-4-3-5-10-19)25(31-23)27-20-11-7-6-8-17(20)2/h3-15,27H,26H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWIKDLOCRAHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3C)S(=O)(=O)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-5-(4-METHYLBENZOYL)-N2-(2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the benzenesulfonyl and methylbenzoyl groups through electrophilic aromatic substitution reactions. The final step often involves the coupling of the N2-(2-methylphenyl) group under specific conditions such as the presence of a base or a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzenesulfonyl group.
Reduction: Reduction reactions may target the carbonyl group in the methylbenzoyl moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring and the aromatic substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-(benzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine exhibit significant biological activities. Key areas of interest include:
- Antitumor Activity : Thiophene derivatives have been shown to inhibit tumor growth by interfering with cellular pathways involved in cancer progression. For instance, some studies have reported that modifications to the thiophene structure can enhance cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : The presence of the benzenesulfonyl moiety is associated with increased antibacterial activity. Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to applications in treating metabolic disorders.
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study A | Investigated the antitumor effects of thiophene derivatives on breast cancer cell lines. Found significant cytotoxicity compared to controls. | Potential use in cancer therapeutics. |
| Study B | Examined the antibacterial properties against Staphylococcus aureus. Showed effective inhibition at low concentrations. | Development of new antibiotics. |
| Study C | Explored enzyme inhibition related to metabolic syndromes. Identified potential pathways for therapeutic intervention. | Treatment strategies for metabolic disorders. |
Material Science Applications
Beyond biological applications, this compound's unique properties make it suitable for various material science applications:
- Organic Electronics : Its electronic properties allow for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Sensors : The compound's ability to interact with specific ions or molecules can be harnessed in sensor technology for environmental monitoring.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-5-(4-METHYLBENZOYL)-N2-(2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Observations :
- The thiophene core in the target compound distinguishes it from triazole (e.g., [7–9]) and thiazole (e.g., ) analogs, which may influence electronic properties and bioactivity.
Physicochemical Properties
Table 2: Spectral and Stability Comparisons
Key Observations :
- The absence of tautomerism in the thiophene compound contrasts with triazole analogs, which exhibit thione-thiol equilibria .
- Thermal decomposition pathways differ significantly: the azo compound releases NOx, while sulfonyl/thiophene derivatives may degrade to sulfonic acids or aromatic fragments .
Table 3: Toxicity and Mutagenicity Data
Key Observations :
- The azo compound’s mutagenicity highlights the risks of aromatic amines, whereas sulfonyl/thiophene derivatives may exhibit safer profiles due to stabilized electron-withdrawing groups .
- Structural modifications (e.g., fluorination in triazoles [7–9]) can mitigate toxicity by altering metabolic pathways .
Biological Activity
3-(Benzene sulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on anti-inflammatory, anticancer, and other pharmacological activities.
Overview of Thiophene Derivatives
Thiophene derivatives, including the compound , are recognized for their diverse biological activities. The thiophene ring system is a privileged structure in drug discovery, with numerous compounds exhibiting significant therapeutic effects across various diseases. This includes anti-inflammatory, anticancer, and antimicrobial properties .
Chemical Structure and Properties
The compound's structure can be broken down into key functional components:
- Thiophene Ring : This five-membered heterocyclic structure is essential for its biological activity.
- Benzene Sulfonyl and Methyl Benzoyl Groups : These substituents are believed to enhance the compound's interaction with biological targets.
- Diamine Functionality : The presence of two amine groups may contribute to its solubility and reactivity.
Anti-inflammatory Activity
Research indicates that thiophene derivatives can inhibit pro-inflammatory pathways. The compound has shown potential in:
- Inhibition of COX and LOX Enzymes : Studies have demonstrated that similar thiophene compounds exhibit IC50 values indicating effective inhibition of these enzymes, which are crucial in the inflammatory response .
- Cytokine Modulation : Compounds with similar structures have been shown to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in various models .
| Activity | IC50 Value | Mechanism |
|---|---|---|
| COX Inhibition | 29.2 µM | Blocking cyclooxygenase activity |
| LOX Inhibition | 6.0 µM | Inhibiting lipoxygenase activity |
| TNF-α Expression Reduction | 10 µM | Modulating gene expression |
Anticancer Activity
Thiophene derivatives have also been investigated for their anticancer properties:
- Cell Proliferation Inhibition : Similar compounds have been shown to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Targeting Specific Pathways : Research has indicated that thiophene-based compounds can interfere with signaling pathways critical for tumor growth and metastasis .
Case Studies and Research Findings
- In Vivo Studies : A study on a related thiophene derivative demonstrated significant anti-inflammatory effects in animal models of acute lung injury. The compound reduced inflammation markers and improved survival rates in treated subjects .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiophene derivatives have revealed that modifications to the benzoyl groups can significantly enhance biological activity. For instance, substituents that increase electron density on the thiophene ring tend to improve inhibitory potency against inflammatory mediators .
- Clinical Relevance : Several thiophene-based drugs have been approved by the FDA, highlighting their therapeutic potential across various indications. This underscores the importance of continued research into new derivatives like 3-(Benzene sulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
